molecular formula C11H12N2O B010410 4-Amino-6-methoxy-2-methylquinoline CAS No. 104217-23-4

4-Amino-6-methoxy-2-methylquinoline

Cat. No. B010410
M. Wt: 188.23 g/mol
InChI Key: KLQQFYUSSBAOFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-amino-6-methoxy-2-methylquinoline, involves various strategies aimed at introducing the desired functional groups at specific positions on the quinoline nucleus. A study by Dyablo et al. (2015) illustrates the synthesis of related quinoline compounds, emphasizing the steps of aminodehalogenation and nucleophilic substitution to introduce amino and methoxy groups respectively (Dyablo et al., 2015). Another approach by Zhao et al. (2017) focuses on the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, showcasing the methods of cyclization, nitrification, and chlorination as pivotal steps in constructing the quinoline framework with desired substituents (Zhao et al., 2017).

Scientific Research Applications

  • Drug Discovery : As a scaffold in drug discovery, this compound could be used to create a variety of pharmaceuticals. The specific drugs that could be synthesized would depend on the other compounds used in the reaction .

  • Synthetic Organic Chemistry : In synthetic organic chemistry, this compound could be used as a building block to synthesize more complex organic compounds .

  • Medicinal Chemistry : In medicinal chemistry, this compound could be used to synthesize drugs with a wide range of therapeutic effects .

  • Industrial Chemistry : In industrial chemistry, this compound could be used in the synthesis of dyes, resins, preservatives, and other industrial chemicals .

  • Biochemistry : In biochemistry, this compound could be used in the study of biological systems, potentially serving as a probe or marker .

  • Environmental Chemistry : In environmental chemistry, this compound could be used in the study of chemical processes in the environment, potentially serving as a tracer .

  • Drug Discovery : As a scaffold in drug discovery, this compound could be used to create a variety of pharmaceuticals. The specific drugs that could be synthesized would depend on the other compounds used in the reaction .

  • Synthetic Organic Chemistry : In synthetic organic chemistry, this compound could be used as a building block to synthesize more complex organic compounds .

  • Medicinal Chemistry : In medicinal chemistry, this compound could be used to synthesize drugs with a wide range of therapeutic effects .

  • Industrial Chemistry : In industrial chemistry, this compound could be used in the synthesis of dyes, resins, preservatives, and other industrial chemicals .

  • Biochemistry : In biochemistry, this compound could be used in the study of biological systems, potentially serving as a probe or marker .

  • Environmental Chemistry : In environmental chemistry, this compound could be used in the study of chemical processes in the environment, potentially serving as a tracer .

properties

IUPAC Name

6-methoxy-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQQFYUSSBAOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354487
Record name 6-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylquinolin-4-amine

CAS RN

104217-23-4
Record name 6-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxy-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Ainley, FHS Curd, W Hepworth… - Journal of the …, 1953 - pubs.rsc.org
By analogy with the quaternisation of (V) to (VII), the formula (111; X= I) seemed more likely than (IV; X= I) for substance B, and, following the success achieved with the model compound…
Number of citations: 10 pubs.rsc.org
M Nasr, I Nabih, JH Burckhalter - Journal of Medicinal Chemistry, 1978 - ACS Publications
… S'-US-ethyliminodimethylene)di(4-amino-6-methoxy-2-methylquinoline) (6c) was obtained in low yield. Condensation of 2b with phenylhydrazine at 200 C in mineral oil gave a product …
Number of citations: 12 pubs.acs.org

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